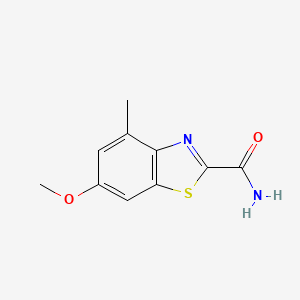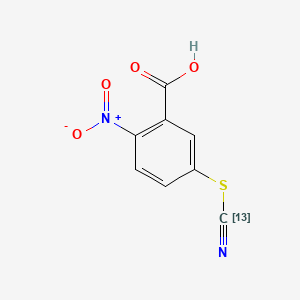![molecular formula C15H24O5 B13836356 (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol is a chemical compound with a complex structure that includes phenoxy and propanediol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of waste. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
(4-Isopropoxy-2-methyl) phenyl isopropyl ketone: Similar in structure but with different functional groups.
Phenoxypropanediol derivatives: Compounds with similar core structures but different substituents.
Propiedades
Fórmula molecular |
C15H24O5 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
Clave InChI |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
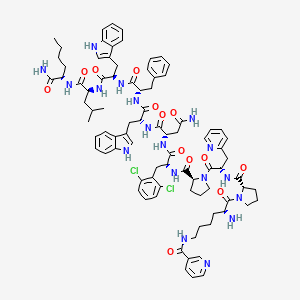

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
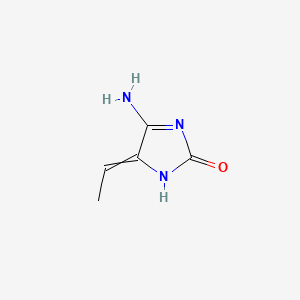
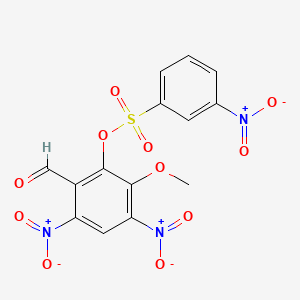
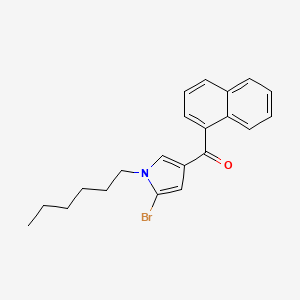

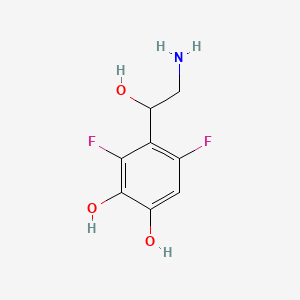
![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

